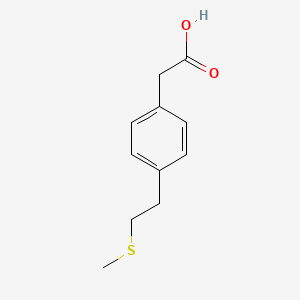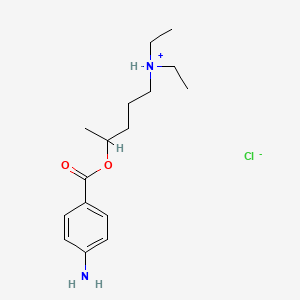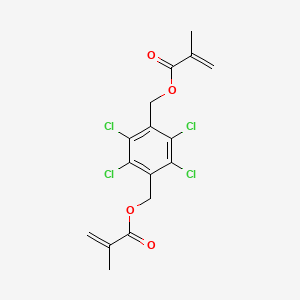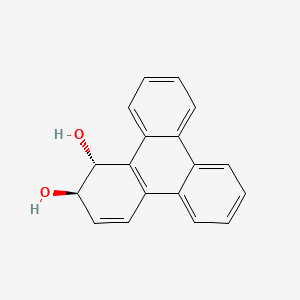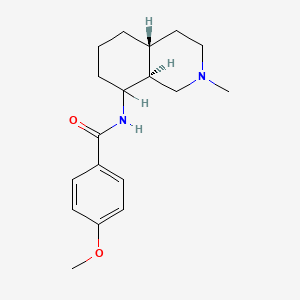![molecular formula C13H16O5S B13750504 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate CAS No. 117036-93-8](/img/structure/B13750504.png)
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is an organic compound with a complex structure that includes a benzenesulfonyl group, a prop-2-en-1-yl group, and an ethyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol under basic conditions to form the benzenesulfonylmethyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Substitution: The allylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydrocarbons with the removal of the sulfonyl group .
科学的研究の応用
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in medicinal chemistry for drug development .
類似化合物との比較
Similar Compounds
Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar structure but with an acrylate group instead of a carbonate.
Benzenesulfonylmethyl derivatives: Various derivatives with different functional groups attached to the benzenesulfonylmethyl moiety.
Uniqueness
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is unique due to the combination of the benzenesulfonyl group with an allylic carbonate.
特性
CAS番号 |
117036-93-8 |
|---|---|
分子式 |
C13H16O5S |
分子量 |
284.33 g/mol |
IUPAC名 |
2-(benzenesulfonylmethyl)prop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C13H16O5S/c1-3-17-13(14)18-9-11(2)10-19(15,16)12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
InChIキー |
PBCNRAXRWSXTOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OCC(=C)CS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








